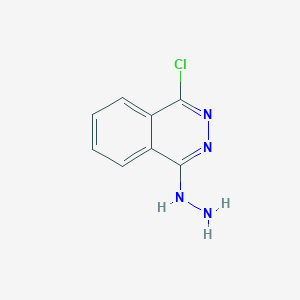

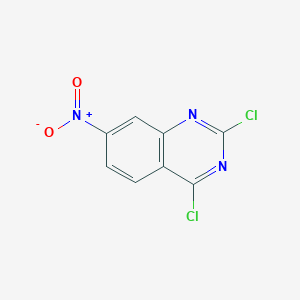

2,4-Dichloro-7-nitroquinazoline

Übersicht

Beschreibung

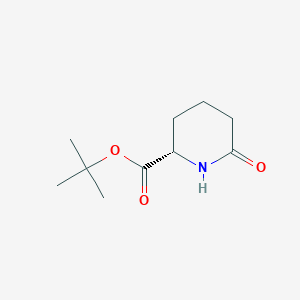

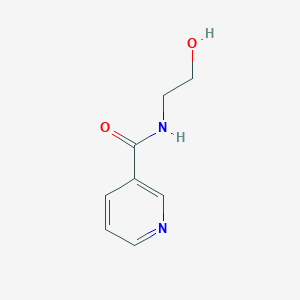

2,4-Dichloro-7-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of 2,4-Dichloro-7-nitroquinazoline involves a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid . In one synthesis method, quinazoline-2,4-diol was added to a stirred solution of POCl3 at room temperature, and then DIPEA was added dropwise to the mixture. The reaction mixture was heated to 90°C for 6 hours .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-nitroquinazoline is planar, with a maximum deviation of 0.018 (2) Å .

Chemical Reactions Analysis

An efficient one-pot synthesis of quinazoline-2,4 (1 H ,3 H )-diones was developed. First, the reactions of anthranilic acid derivatives with potassium cyanate afforded the corresponding urea derivatives. Then, cyclization of the urea derivatives with NaOH afforded the monosodium salts of benzoylene urea .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-7-nitroquinazoline include its molecular formula (C8H3Cl2N3O2), melting point, boiling point, density, and toxicity .

Wissenschaftliche Forschungsanwendungen

Application in Metal-Catalyzed Cross-Coupling Reactions

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

2,4-Dichloro-7-nitroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . It can also be used for carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .

Detailed Description of the Methods of Application or Experimental Procedures

The Suzuki-Miyaura cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids (1.5 equiv) in the presence of Na2CO3 and Pd(PPh3)4 in a dimethoxyethane-ethanol mixture (9:1, v/v) under microwave irradiation affords the C-4 substituted products .

Thorough Summary of the Results or Outcomes Obtained

This method allows for the efficient functionalization of halogenated quinazolinones and quinazolines to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials .

Application in Synthesis of Novel Trisubstituted Quinazoline Thiazole Derivatives

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

2,4-Dichloro-7-nitroquinazoline is used in the synthesis of novel trisubstituted quinazoline thiazole derivatives . These derivatives have been found to exhibit a broad spectrum of biological activities in animals as well as in humans .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2,4-dichloro-7-nitroquinazoline with various reagents to form new compounds . The structures of these new compounds are established based on FT-IR, 1H & 13C NMR, and Mass spectral Data .

Thorough Summary of the Results or Outcomes Obtained

The synthesized compounds have shown promising antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .

Application in Synthesis of Polysubstituted Quinazolinones and Quinzoline Derivatives

Comprehensive and Detailed Summary of the Application

2,4-Dichloro-7-nitroquinazoline is used in the synthesis of polysubstituted quinazolinones and quinzoline derivatives . These derivatives have potential applications in pharmaceuticals and materials .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis involves the Sonogashira cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids .

Thorough Summary of the Results or Outcomes Obtained

The synthesized compounds have shown promising properties, suggesting potential applications in the development of new pharmaceuticals and materials .

Application in Synthesis of Quinazoline Linked with Trans 2.6 Di Methyl Thio Morpholine, Tetrazoles and Thiazoles

Comprehensive and Detailed Summary of the Application

2,4-Dichloro-7-nitroquinazoline is used in the synthesis of a variety of Quinazoline linked with Trans 2.6 Di Methyl Thio Morpholine, Tetrazoles and Thiazoles . These compounds exhibit a broad spectrum of biological activities in animals as well as in humans .

Thorough Summary of the Results or Outcomes Obtained

Application in Synthesis of Quinazoline Derivatives with Anticancer, Antimicrobial, Antiviral, Antituberculosis, Antifungal, Antimalarial, Anti-inflammatory, Analgesic, and Antidiabetic Properties

Specific Scientific Field

Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application

2,4-Dichloro-7-nitroquinazoline is used in the synthesis of quinazoline and quinazolinones scaffolds, which are present in a diverse range of biologically active compounds with huge therapeutic potential . These compounds include anticancer, antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .

Thorough Summary of the Results or Outcomes Obtained

The synthesized compounds have shown promising therapeutic potential . This suggests potential applications in the development of new therapeutic agents .

Zukünftige Richtungen

2,4-Dichloro-7-nitroquinazoline is an important intermediate in the synthesis of various pharmaceutical compounds, including afatinib, a second-generation TKI . It is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives displaying high therapeutic potential . Therefore, the future directions of this compound are likely to be in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

2,4-dichloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUFSSBJSUBKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304090 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-nitroquinazoline | |

CAS RN |

129112-65-8 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)